N-[(pyrazin-2-yl)methylidene]hydroxylamine
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Overview
Description
N-[(pyrazin-2-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C5H5N3O and a molecular weight of 123.11 g/mol . It is also known by its IUPAC name, 2-pyrazinecarbaldehyde oxime . This compound is characterized by the presence of a pyrazine ring and an oxime functional group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyrazin-2-yl)methylidene]hydroxylamine typically involves the reaction of pyrazine-2-carbaldehyde with hydroxylamine . The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime group. The reaction can be represented as follows:
Pyrazine-2-carbaldehyde+Hydroxylamine→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(pyrazin-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-[(pyrazin-2-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(pyrazin-2-yl)methylidene]hydroxylamine involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The pyrazine ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine
- N-[(4-methylpyrazin-2-yl)methylidene]hydroxylamine
Uniqueness
N-[(pyrazin-2-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to its methyl-substituted analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1193-98-2 |
---|---|
Molecular Formula |
C5H5N3O |
Molecular Weight |
123.1 |
Purity |
0 |
Origin of Product |
United States |
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